
5-hydroxy-1H-indazole-4-carbaldehyde
Overview
Description
5-Hydroxy-1H-indazole-4-carbaldehyde is an organic compound that belongs to the class of indazole derivatives . It is also known as 5-Hydroxyindazole-4-carbaldehyde and 5-hydroxy-1H-indazole-4-carboxaldehyde . The compound is mainly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of 1H-indazoles, including this compound, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular formula of this compound is C8H6N2O2 . It has a molecular weight of 162.14500 .Chemical Reactions Analysis
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . Much effort has been spent in recent years to develop synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : 1H-Indazole-3-carbaldehyde, a compound closely related to 5-hydroxy-1H-indazole-4-carbaldehyde, can be synthesized through the ring opening of indole in acid conditions, followed by diazotization and cyclization. This method is noted for its low cost and suitability for industrial production (Gong Ping, 2012).
Structural Analysis : Detailed structural, spectroscopic (FT-IR, FT-Raman), and computational (DFT) analyses of 1H-indazole-3-carbaldehyde have been conducted. This compound represents a rare example of indazole found in nature and features complex intermolecular interactions, which were investigated through various analytical techniques (B. Morzyk-Ociepa et al., 2021).
Applications in Material Science
- Electrode Passivation : 5-Hydroxy-1H-indazole (HI) has been studied as a film-forming additive for over-lithiated layered oxide positive electrodes in batteries. The protective film formed by HI's oxidative decomposition enhances the cycling performance of the electrode (Yoon-Sok Kang et al., 2014).
Novel Compound Synthesis
Derivative Synthesis : Various 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives have been synthesized efficiently and mildly by reacting sodium azide with α,β-acetylenic aldehydes, showcasing the versatility of these compounds in chemical synthesis (M. Journet et al., 2001).
Complex Compound Development : Novel compounds containing lawsone have been synthesized using 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and halo-reagents. These compounds exhibit potential antioxidant and antitumor activities, highlighting the biomedical applications of indazole derivatives (A. Hassanien et al., 2022).
Fluorescence and Sensing Applications
Fluorescence Probes : A new fluorescence probe, DBTC, was synthesized through a Suzuki coupling reaction involving a derivative of triazole-4-carbaldehyde. This probe demonstrates high selectivity and sensitivity toward homocysteine, indicating its potential in biomedical sensing applications (Yicheng Chu et al., 2019).
Fluorescent Dyes : Synthesis of bright fluorescent dyes with a pyrazoolympicene chromophore has been achieved using pyrazole-4-carbaldehyde. These compounds exhibit fluorescence in solution and potential as weak bases, making them suitable for sensing applications in acidic environments (Anna Wrona-Piotrowicz et al., 2022).
Mechanism of Action
Target of Action
5-Hydroxy-1H-indazole-4-carbaldehyde, as an indazole derivative, is likely to interact with multiple receptors . Indazole derivatives have been found in many important synthetic drug molecules and are known to bind with high affinity to multiple receptors . .
Mode of Action
Indazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indazole derivatives interact with their targets, leading to changes in cellular processes.
Biochemical Pathways
Indazole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the wide range of biological activities associated with indazole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Future Directions
Indazole derivatives, including 5-hydroxy-1H-indazole-4-carbaldehyde, have been gaining considerable attention in the field of medicinal chemistry due to their wide range of pharmacological activities . Future research may focus on developing novel methods for the regiocontrolled synthesis of substituted indazoles due to their applications in pharmaceuticals and agrochemicals .
Biochemical Analysis
Biochemical Properties
5-Hydroxy-1H-indazole-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including oxidoreductases and hydrolases. The nature of these interactions often involves the formation of covalent bonds with the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. For instance, this compound can act as an inhibitor of certain oxidoreductases, thereby modulating redox reactions within the cell .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to induce apoptosis by activating intrinsic apoptotic pathways. It influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism. Additionally, this compound can affect the cell cycle, causing cell cycle arrest at specific phases, which contributes to its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as DNA and proteins. This binding can lead to the inhibition of enzyme activity, such as the inhibition of tyrosine kinases, which are crucial for cell signaling and proliferation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The stability of this compound is a critical factor, as it can degrade over time, leading to changes in its efficacy. Studies have shown that this compound remains stable under controlled conditions for extended periods, but its degradation can be accelerated by exposure to light and heat. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range induces therapeutic effects without causing adverse reactions. Exceeding this threshold can result in toxic effects, highlighting the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. This compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion into more water-soluble metabolites for excretion. The interaction of this compound with these enzymes can also influence metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution. Additionally, binding proteins within the cytoplasm can facilitate the localization and accumulation of this compound in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the mitochondria and nucleus, where it exerts its biochemical effects. The localization of this compound within these organelles can impact its activity and function, including its role in modulating mitochondrial respiration and nuclear gene expression .
Properties
IUPAC Name |
5-hydroxy-1H-indazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-4-6-5-3-9-10-7(5)1-2-8(6)12/h1-4,12H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDOZSGMSABEDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NN=C2)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572883 | |
| Record name | 5-Hydroxy-1H-indazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213330-84-8 | |
| Record name | 5-Hydroxy-1H-indazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(17-Amino-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B1368845.png)
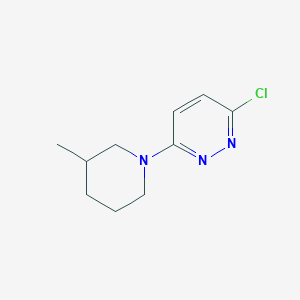



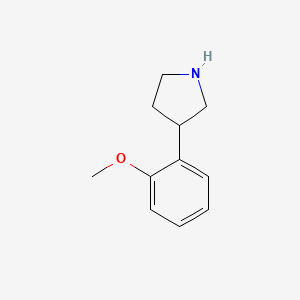
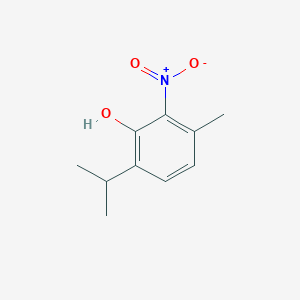
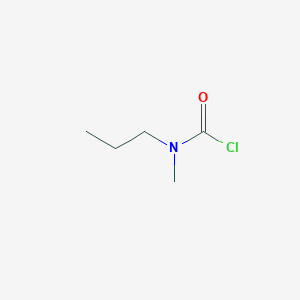

![7-(Trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B1368866.png)
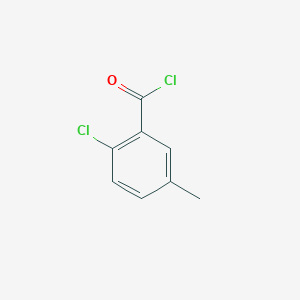
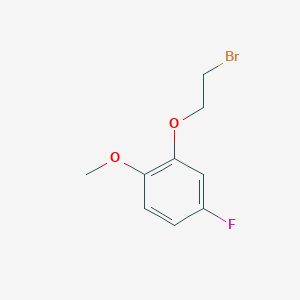
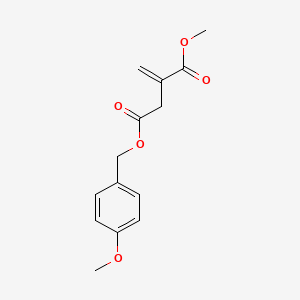
![2-[4-(Chloromethyl)phenyl]propanoic acid](/img/structure/B1368878.png)
